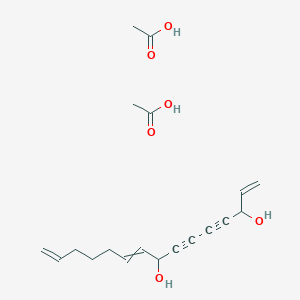
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired compound. The reaction conditions often require the presence of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
科学研究应用
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and hydroxyl groups allow it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Heptadeca-1,9,16-triene-4,6-diyne-3,8-diol: Similar structure but with different chain length and position of double bonds.
10-methoxyheptadec-1-en-4,6-diyne-3,9-diol: Contains a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
90686-37-6 |
|---|---|
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C15H18O2.2C2H4O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2;2*1-2(3)4/h3-4,8,12,14-17H,1-2,5-7H2;2*1H3,(H,3,4) |
InChI 键 |
BIPPDESSXRCDSK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C=CCCCC=CC(C#CC#CC(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


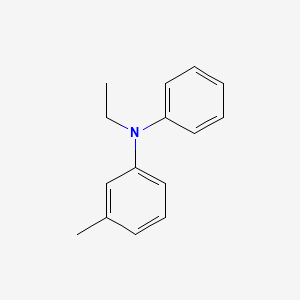
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
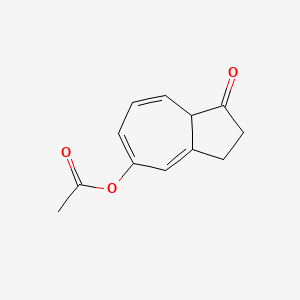
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
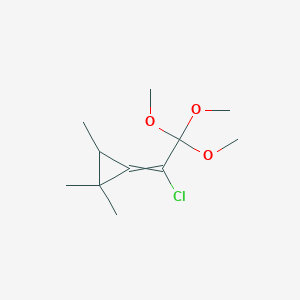

![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
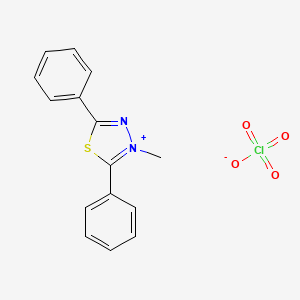
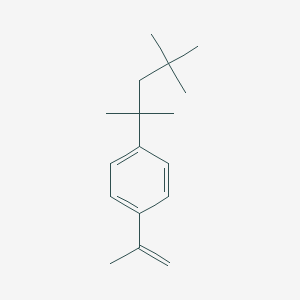
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
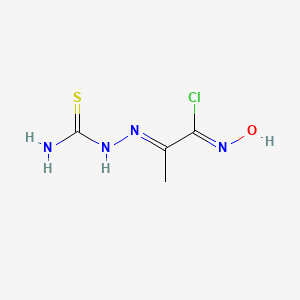
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
